molecular formula C13H20N2O2S B2537792 N-(4-methylphenyl)azepane-1-sulfonamide CAS No. 825607-39-4

N-(4-methylphenyl)azepane-1-sulfonamide

Cat. No.: B2537792
CAS No.: 825607-39-4
M. Wt: 268.38
InChI Key: GTVJIUCVSVGIKS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)azepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an azepane ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)azepane-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+azepaneThis compound\text{4-methylbenzenesulfonyl chloride} + \text{azepane} \rightarrow \text{this compound} 4-methylbenzenesulfonyl chloride+azepane→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)azepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methylphenyl)azepane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the azepane ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)azepane-1-sulfonamide
  • 4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide

Uniqueness

N-(4-methylphenyl)azepane-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a sulfonamide group with an azepane ring and a 4-methylphenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-6-8-13(9-7-12)14-18(16,17)15-10-4-2-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJIUCVSVGIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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